4-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole
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Overview
Description
4-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is an organofluorine compound characterized by the presence of a fluorine atom attached to an indole ring, which is further substituted with a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other established methods.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by a tetrahydrofuran derivative.
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized to ensure high yield, purity, and cost-effectiveness. This involves careful selection of solvents, catalysts, and reaction conditions to minimize by-products and streamline purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the indole ring or the tetrahydrofuran moiety, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The tetrahydrofuran moiety may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroindole: Lacks the tetrahydrofuran moiety, resulting in different chemical and biological properties.
3-(Tetrahydrofuran-3-yl)-1H-indole: Lacks the fluorine atom, which affects its reactivity and stability.
4-Fluoro-3-(tetrahydropyran-3-yl)-1H-indole: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran, leading to variations in chemical behavior and applications.
Uniqueness
4-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is unique due to the combined presence of the fluorine atom and the tetrahydrofuran moiety, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-fluoro-3-(oxolan-3-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-10-2-1-3-11-12(10)9(6-14-11)8-4-5-15-7-8/h1-3,6,8,14H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXDDLGCIRWTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CNC3=C2C(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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